molecular formula C25H32N2O4 B2894651 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954639-71-5

3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2894651
M. Wt: 424.541
InChI Key: KWZRYBBYPSRFQX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique, allowing for diverse experimentation. It’s valuable in drug discovery, organic synthesis, and medicinal chemistry.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds have been involved in reactions such as catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Song et al. (2010) demonstrates the utility of Rh-catalyzed oxidative coupling between benzamides and alkynes, which could be relevant for synthesizing compounds similar to the query compound. This method allows for the facile synthesis of polycyclic amides through oxidative ortho C-H activation, potentially applicable to the synthesis of complex structures like 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Song et al., 2010).

Potential Biological Applications

The development of compounds with isoquinoline moieties, such as the query compound, has implications in medicinal chemistry, particularly as ligands for biological receptors or enzymes. Graulich et al. (2006) synthesized methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives to evaluate their affinity for apamin-sensitive Ca2+-activated K+ channels, indicating potential applications in neuroscience research (Graulich et al., 2006).

Advanced Organic Synthesis

The exploration of new synthetic methods can also be seen in the work by Abate et al. (2011), where arylamides hybrids of high-affinity σ2 receptor ligands were developed. Such studies underline the importance of novel synthetic routes for the creation of complex molecules, potentially offering insights into the synthesis of 3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Abate et al., 2011).

properties

IUPAC Name

3,4-diethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-5-30-22-11-7-19(16-23(22)31-6-2)25(29)26-20-9-10-21-18(15-20)8-12-24(28)27(21)14-13-17(3)4/h7,9-11,15-17H,5-6,8,12-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZRYBBYPSRFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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